molecular formula C7H6BrFO2 B8710970 5-Bromo-4-fluoro-2-(hydroxymethyl)phenol

5-Bromo-4-fluoro-2-(hydroxymethyl)phenol

Cat. No. B8710970
M. Wt: 221.02 g/mol
InChI Key: MLAADXKMQZXTPS-UHFFFAOYSA-N
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Patent
US08492372B2

Procedure details

Preparation according to Preparation 21, using methyl 4-bromo-5-fluoro-2-hydroxybenzoate (2.1 g, 8.4 mmol), borane tetrahydrofuran complex (31.0 ml, 31.0 mmol) and dry THF. Yield: 3.3 g (not pure). ESIMS: m/z 221 (M+H)+, 219 (M+H)+.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([F:12])=[CH:10][C:5]([C:6](OC)=[O:7])=[C:4]([OH:13])[CH:3]=1>C1COCC1>[Br:1][C:2]1[C:11]([F:12])=[CH:10][C:5]([CH2:6][OH:7])=[C:4]([OH:13])[CH:3]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
according to Preparation 21

Outcomes

Product
Name
Type
Smiles
BrC=1C(=CC(=C(C1)O)CO)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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